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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile and

bioavailability of RRx-001 (nibrozetone), a novel, first-in-class therapeutic agent currently in

late-stage clinical development for multiple indications.[1][2][3] RRx-001 is a derivative of the

aerospace industry compound trinitroazetidine (TNAZ) and is characterized by its dual-function

mechanism, acting as both a tumor cytotoxic agent and a normal tissue cytoprotector.[4][5] Its

unique chemical structure allows it to target multiple redox-based mechanisms, including the

inhibition of the NLRP3 inflammasome and activation of the Nrf2 antioxidant pathway.[1][5][6][7]

[8]

Pharmacokinetic Profile
The pharmacokinetics of RRx-001 are unique, primarily driven by its high reactivity and rapid

metabolism upon administration.

Absorption and Bioavailability

RRx-001 is administered intravenously, ensuring immediate and complete bioavailability.[1]

While IV administration is preferred for indications like cancer, oral or subcutaneous routes are

being considered for chronic diseases to improve convenience.[1]
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Following intravenous administration, RRx-001 is characterized by its rapid and selective

partitioning into red blood cells (RBCs).[9][10] This nonpolar small molecule easily traverses

cell membranes and reacts with nucleophilic sulfhydryl groups, particularly reduced glutathione

and the cysteine 93 residue of the hemoglobin beta chain (βCys93).[4][9][11]

In Vitro Partitioning: Studies have shown differential partitioning between plasma and RBCs

across species. In human blood, approximately 25% of radioactivity from ¹⁴C-RRx-001 is

associated with RBCs after 30 minutes, whereas in rats, this figure is about 75%.[11]

Blood-Brain Barrier: As an uncharged small molecule, RRx-001 and its metabolites can

cross the restrictive blood-brain barrier, a property that has prompted its evaluation in various

neurodegenerative diseases.[5][7][8]

Metabolism

RRx-001 is metabolized so rapidly that the parent compound disappears almost instantly upon

intravenous administration.[4][12] Its pharmacokinetic profile is therefore characterized by its

primary metabolites.

Primary Metabolites: Upon exposure to whole blood, RRx-001 reacts quickly to form four

major soluble metabolites: the glutathione (GSH) adduct (RRx-001-GSH, M1), the cysteine

(Cys) adduct (M2), and their corresponding mononitro adducts (M3 and M4).[11]

Pharmacokinetic Surrogate: Due to the rapid clearance of the parent drug, the RRx-001-

GSH metabolite is used as a surrogate for quantifying exposure in pharmacokinetic studies.

[4][12]

Hypoxia-Activated Fragmentation: In the hypoxic microenvironment of tumors, the

dinitroazetidine ring of RRx-001 fragments.[1][6][8] This process releases therapeutically

active metabolites, including nitric oxide (NO), which contributes to vasodilation and

enhanced delivery of oxygen and other anticancer agents.[7]

Excretion

Preclinical studies in rats using ¹⁴C-RRx-001 have shown that the primary route of excretion is

renal.[11] After a single intravenous dose of 10 mg/kg, approximately 36.3% of the radiolabel

was recovered in the urine over 168 hours, with about 26% being excreted within the first 8
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hours.[11] A majority of the radiolabel remained in the blood compartment even at 168 hours

post-administration.[11]

Quantitative Pharmacokinetic Data
Quantitative pharmacokinetic data for RRx-001 is based on the measurement of its primary

metabolite, RRx-001-GSH, in plasma. The following table summarizes data from the Phase 1

first-in-human clinical trial.

Parameter Value Species Notes Source

Terminal Half-

Life (t½)
~27.6 minutes Human

Based on RRx-

001-GSH

metabolite. Did

not vary

significantly

across dose

levels.

[4]

Maximum

Concentration

(Cmax)

Dose-dependent Human

Based on RRx-

001-GSH

metabolite.

[4]

Area Under the

Curve (AUC)
Dose-dependent Human

Based on RRx-

001-GSH

metabolite.

[4]

Experimental Protocols
Phase 1 First-in-Human, Open-Label, Dose-Escalation Study (NCT01359982)

Objective: To assess the safety, tolerability, dose-limiting toxicities (DLTs), and

pharmacokinetics of RRx-001.[13][14]

Study Design: A standard 3+3 dose-escalation design was used.[13] Patients were enrolled

in successive cohorts at increasing dose levels: 10, 16.7, 24.6, 33, 55, and 83 mg/m².[13][14]
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Patient Population: Adult patients with advanced, incurable solid tumors and an ECOG

performance status of 0-2 were eligible.[13][14]

Drug Administration: RRx-001 was administered as an intravenous infusion weekly for 8

weeks.[13]

Pharmacokinetic Analysis: Plasma samples were collected predose, during the infusion, at

the end of the infusion, and at various time points post-infusion to quantify the RRx-001-GSH

metabolite.[4]

Preclinical Metabolism and Disposition Study

Objective: To evaluate the metabolism and disposition of RRx-001 in vitro and in vivo.

Methodology:

In Vivo (Rats): A single intravenous dose of ¹⁴C-RRx-001 (10 mg/kg) was administered to

rats. Urine, feces, and blood were collected at multiple time points up to 168 hours post-

dose to determine the routes and extent of excretion and the distribution of radioactivity.

[11]

In Vitro (Multi-species): ¹⁴C-RRx-001 was added to whole blood from humans, rats, dogs,

and monkeys at concentrations of 1 and 20 μM. The samples were incubated, and the

partitioning of radioactivity between red blood cells and plasma was determined.

Metabolites were identified using liquid chromatography with radiodetection and mass

spectrometry (LC/radiodetection/MS).[11]

Bioanalytical Method Development for RRx-001-GSH

Objective: To develop and validate a robust bioanalytical method for the quantification of

RRx-001 exposure in preclinical and clinical studies.

Challenge: Direct quantification of RRx-001 was unsuccessful due to its rapid

disappearance. The primary metabolite, RRx-001-GSH, also proved challenging to analyze

due to its rapid enzymatic degradation in the blood matrix.[12]

Methodology:
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Stabilization: The enzyme inhibitor acivicin was added to blood collection tubes. Acivicin

effectively inhibited the degrading enzymes, thereby stabilizing the RRx-001-GSH

conjugate for analysis.[12]

Quantification: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

was developed and validated according to Good Laboratory Practice (GLP) standards for

the analysis of RRx-001-GSH in human, rat, and dog plasma.[12] This method was

subsequently used in toxicology studies and the Phase 1 clinical trial.[12]

Signaling Pathways and Mechanisms of Action
RRx-001 exerts its therapeutic effects through interaction with multiple signaling pathways,

often with opposing outcomes depending on the cellular environment.

NLRP3 Inflammasome Inhibition

RRx-001 is a potent inhibitor of the NLRP3 inflammasome, a key driver of inflammation.[1][2] It

acts on both the priming and activation steps of the inflammasome pathway. Mechanistically,

RRx-001 covalently binds to cysteine 409 of the NLRP3 protein, which blocks the critical

interaction between NLRP3 and NEK7, thereby preventing inflammasome assembly and

activation.[1][15]
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RRx-001 inhibits both priming and activation of the NLRP3 inflammasome.

Nrf2 Antioxidant Pathway Activation

RRx-001 is a potent activator of the Nrf2 antioxidant response element (ARE) signaling

pathway.[4] Under normal conditions, Nrf2 is held inactive by Keap1. RRx-001 is thought to

modify a key cysteine residue (Cys151) on Keap1, which disrupts the Keap1-Nrf2 complex.[1]

This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and

cytoprotective genes, such as heme oxygenase-1 (HO-1).[7]
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RRx-001 activates the Nrf2 antioxidant pathway by disrupting Keap1.

Mechanism in the Hypoxic Tumor Microenvironment

The action of RRx-001 is highly dependent on the tissue environment. In hypoxic tumors, it

acts as a pro-oxidant and anti-cancer agent.

RBC Binding and NO Release: Intravenously administered RRx-001 binds to hemoglobin in

RBCs.[9][10]

Vascular Obstruction: These RRx-001-bound RBCs become more rigid and can obstruct the

hypoxic microvasculature of the tumor.[9][10]

Phagocytosis and TAM Repolarization: The altered RBCs are phagocytosed by tumor-

associated macrophages (TAMs). This process triggers the repolarization of anti-
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inflammatory M2 TAMs into pro-inflammatory, anti-tumor M1 TAMs.[4][9][10]

Target Inhibition: This targeted delivery system leads to the inhibition of MYC and the

downregulation of the "don't eat me" signal CD47 on tumor cells, further promoting an anti-

tumor immune response.[3][9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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